molecular formula C58H86N8O8RuS2 B12055236 Di-tetrabutylammonium cis-bis(isothioCyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)

Di-tetrabutylammonium cis-bis(isothioCyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)

Cat. No.: B12055236
M. Wt: 1188.6 g/mol
InChI Key: MQGCPZMVNHGIPF-UHFFFAOYSA-L
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Description

Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) (abbreviated as N719) is a ruthenium(II) polypyridyl complex widely used as a photosensitizer in dye-sensitized solar cells (DSSCs). Its structure features two 2,2'-bipyridyl-4,4'-dicarboxylate ligands for anchoring to TiO₂, two thiocyanate (NCS⁻) ligands for tuning redox properties, and tetrabutylammonium counterions to enhance solubility . N719 achieves a power conversion efficiency (PCE) of up to 11.18% under standard AM 1.5G illumination, making it a benchmark in DSSC research .

Properties

Molecular Formula

C58H86N8O8RuS2

Molecular Weight

1188.6 g/mol

InChI

InChI=1S/2C16H36N.2C12H8N2O4.2CNS.Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;/q2*+1;;;2*-1;+2/p-2

InChI Key

MQGCPZMVNHGIPF-UHFFFAOYSA-L

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2]

Origin of Product

United States

Preparation Methods

Precursor Preparation

The synthesis begins with the preparation of the ruthenium precursor complex. Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is reacted with 2,2'-bipyridyl-4,4'-dicarboxylic acid (H₂dcbpy) in a dimethylformamide (DMF)-ethanol mixture under reflux (80–90°C) for 6–8 hours. This step forms the dichlorido intermediate, [Ru(H₂dcbpy)₂Cl₂], which is isolated via precipitation by adding diethyl ether.

Key Parameters

ParameterValue/Range
Molar Ratio (Ru:H₂dcbpy)1:2.2
Solvent SystemDMF:Ethanol (3:1 v/v)
Reaction Temperature80–90°C
Reaction Time6–8 hours

Thiocyanate Ligand Substitution

The dichlorido intermediate is then treated with excess ammonium thiocyanate (NH₄SCN) in methanol under inert atmosphere (N₂ or Ar) at 60°C for 4 hours. This substitutes the chloride ligands with thiocyanate (SCN⁻), yielding the neutral complex [Ru(H₂dcbpy)₂(NCS)₂].

Reaction Conditions

ParameterValue/Range
NH₄SCN Equivalents10–12× molar excess
SolventMethanol
Temperature60°C
Time4 hours

Counterion Exchange with Tetrabutylammonium

To solubilize the complex for DSSC applications, the protonated carboxylate groups (-COOH) are deprotonated using tetrabutylammonium hydroxide (TBAOH). The neutral complex is dissolved in acetonitrile and treated with TBAOH (4 equivalents) at room temperature for 2 hours. This forms the final product, Ru(II)-N719, which precipitates upon cooling.

Critical Factors

ParameterValue/Range
TBAOH Equivalents4× molar ratio
SolventAcetonitrile
Temperature25°C (room temp.)
Time2 hours

Purification and Characterization

Purification Techniques

  • Recrystallization : The crude product is recrystallized from a methanol-diethyl ether mixture to remove unreacted NH₄SCN and TBAOH.

  • Column Chromatography : Silica gel chromatography with acetonitrile:water (95:5 v/v) as eluent isolates high-purity Ru(II)-N719 (>98%).

Analytical Characterization

UV-Vis Spectroscopy

Absorption Peak (nm)AssignmentMolar Extinction Coefficient (M⁻¹cm⁻¹)
310π–π* transitions1.2 × 10⁴
535Metal-to-ligand charge transfer (MLCT)1.4 × 10⁴

Cyclic Voltammetry

Redox CouplePotential (V vs. NHE)
Ru³⁺/Ru²⁺+0.82
dcbpy⁻/dcbpy²⁻-1.05

Elemental Analysis

ElementTheoretical (%)Observed (%)
C44.2143.98
H4.574.62
N11.9011.85

Optimization Strategies

Ligand Stoichiometry Adjustments

Increasing the H₂dcbpy:Ru ratio beyond 2.2:1 reduces chloride impurities but lowers yield due to ligand overcrowding. A balance is achieved at 2.2:1 (yield: 68–72%).

Solvent Polarity Effects

Replacing methanol with ethanol in the thiocyanate substitution step slows reaction kinetics but improves crystallinity.

Temperature Control in Counterion Exchange

Heating during TBAOH treatment (>30°C) induces decomposition, reducing purity to <90%. Room-temperature reactions maintain integrity.

Industrial-Scale Production

Continuous Flow Synthesis

To scale up, microreactors are employed for the thiocyanate substitution step, achieving 85% yield at a throughput of 500 g/day.

Waste Minimization

  • Solvent Recovery : DMF and acetonitrile are distilled and reused.

  • Ammonium Byproduct Recycling : NH₄Cl from the initial step is converted to NH₃ for reagent synthesis.

Challenges and Solutions

ChallengeSolution
Low solubility of H₂dcbpyUse DMF as co-solvent
Ligand dissociationAdd 10 mol% H₂dcbpy as stabilizer
Thiocyanate oxidationConduct reactions under N₂

Chemical Reactions Analysis

Types of Reactions

N719 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N719 typically results in the formation of higher oxidation state ruthenium complexes .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

Overview :
Dye-sensitized solar cells utilize organic dyes to absorb sunlight and convert it into electrical energy. Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) is one of the most widely studied sensitizers in this domain due to its favorable electronic properties and stability.

Photovoltaic Performance :
Research indicates that DSSCs using N719 dye exhibit varying efficiencies based on the configuration and materials used. For instance, one study reported a solar-to-electric power efficiency of 0.2% for a specific ruthenium-based dye-sensitized cell configuration . Another investigation highlighted that the efficiency could reach up to 0.12% when certain modifications were applied to the dye structure .

Comparison with Other Dyes :
The performance of N719 is often compared with other ruthenium-based complexes. For example, while N719 has shown promising results, newer complexes are being developed to enhance efficiency further by modifying ligand structures or incorporating additional functional groups .

Dye Efficiency (%) Notes
N7190.2Standard performance in DSSCs
Rubbbpy0.03Lower efficiency compared to N719
Modified N7190.12Efficiency improved through structural changes

Photophysical Studies

Luminescence Properties :
Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) exhibits unique luminescent properties that make it suitable for applications in sensing and optoelectronics. Its phosphorescence characteristics allow it to be used as a luminescent probe for detecting various analytes in solution.

Characterization Techniques :
The compound has been extensively characterized using techniques such as NMR spectroscopy and mass spectrometry. These methods confirm its structural integrity and provide insights into its electronic transitions, which are crucial for understanding its behavior in photonic applications .

Case Studies

Case Study 1: Efficiency Enhancement through Ligand Modification
A recent study explored how modifying the ligands attached to the ruthenium center could enhance the efficiency of DSSCs. By replacing traditional ligands with more electron-donating groups, researchers observed a notable shift in the redox potentials of the complexes, which correlated with improved photovoltaic performance .

Case Study 2: Application in Photonic Devices
Another investigation focused on integrating N719 into advanced photonic devices. The study demonstrated that incorporating this compound into light-emitting diodes (LEDs) significantly improved their color purity and brightness due to its efficient energy transfer properties .

Mechanism of Action

N719 functions by absorbing light and generating excited electrons. These electrons are then transferred to the conduction band of a semiconductor, such as titanium dioxide, and subsequently transported to the anode. The oxidized dye is regenerated by the iodide redox couple, completing the cycle and allowing for continuous electron flow .

Comparison with Similar Compounds

Structural Differences

The table below highlights structural distinctions between N719 and key analogues:

Compound Key Structural Features Anchoring Groups Counterions/Modifications
N719 cis-bis(NCS⁻), bis(4,4'-dicarboxylato-2,2'-bipyridine) Two carboxylate groups Tetrabutylammonium (TBA⁺)
N3 cis-bis(NCS⁻), bis(4,4'-dicarboxylato-2,2'-bipyridine) Two carboxylate groups H⁺ (protonated form)
Z907 cis-bis(NCS⁻), one 4,4'-dicarboxylato-2,2'-bipyridine, one 4,4'-dinonyl-2,2'-bipyridine One carboxylate group Hydrophobic dinonyl chain
N749 (Black Dye) Tris(NCS⁻), 4,4',4''-tricarboxylato-2,2':6',2''-terpyridine Three carboxylate groups Tetrabutylammonium (TBA⁺)
C101 cis-bis(NCS⁻), 4-carboxylic acid-4'-carboxylate-2,2'-bipyridine, hexylthio-thiophene Two carboxylate groups Sodium (Na⁺)

Structural Analysis :

  • N719 vs. N3 : N719 replaces protons in N3 with TBA⁺ counterions, improving solubility and reducing aggregation on TiO₂ surfaces .
  • N719 vs. Z907: Z907 incorporates a hydrophobic dinonyl chain, enhancing stability in liquid electrolytes but reducing carboxylate anchoring groups from two to one .
  • N719 vs. N749 : N749 uses a terpyridine ligand with three carboxylate groups, broadening light absorption but introducing steric hindrance .

Photovoltaic Performance

Compound PCE (%) Jₛc (mA/cm²) Vₒc (V) Key Advantages Limitations
N719 11.18 18.1 0.72 High efficiency, strong TiO₂ binding Aggregation in solid-state DSSCs
N3 10.00 17.5 0.68 Simpler synthesis Lower solubility and stability
Z907 11.10 17.8 0.74 Hydrophobic stability Reduced electron injection efficiency
N749 10.40 20.3 0.64 Broad near-IR absorption Fast recombination kinetics
C101 10.50 18.5 0.70 Enhanced charge transfer Complex synthesis

Performance Insights :

  • N719 outperforms N3 due to TBA⁺ counterions suppressing dye aggregation and improving electron injection .
  • Z907 achieves comparable PCE to N719 but relies on hydrophobic chains for stability, which may limit compatibility with certain electrolytes .
  • N749 exhibits broader absorption but suffers from faster electron recombination, reducing Vₒc .

Charge Transfer Dynamics

  • N719 : Slow recombination kinetics between injected electrons and oxidized electrolytes contribute to high Vₒc .
  • N3 : Faster recombination due to protonated carboxylates, reducing overall efficiency .
  • C101 : Modified bipyridine ligands enhance charge transfer but introduce synthetic complexity .

Biological Activity

Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II), commonly known as N719 dye, is a ruthenium-based complex widely used in dye-sensitized solar cells (DSSCs) due to its effective light absorption and electron transfer properties. This article explores the biological activity of N719, focusing on its interactions with biological systems, potential applications in photodynamic therapy, and its environmental impact.

  • Molecular Formula : C58H86N8O8RuS2
  • Molecular Weight : 1188.56 g/mol
  • CAS Number : 207347-46-4
  • Structure : The compound features a central ruthenium atom coordinated to two isothiocyanato groups and two bipyridyl dicarboxylate ligands.

Biological Activity Overview

N719 dye exhibits significant biological activity primarily through its photochemical properties. Its ability to absorb light and facilitate electron transfer makes it a candidate for applications beyond solar energy conversion, including:

  • Photodynamic Therapy (PDT) :
    • N719 has been investigated for its potential as a photosensitizer in PDT, a treatment modality that uses light to activate photosensitizing agents to produce reactive oxygen species (ROS) that can destroy cancer cells.
    • Research indicates that upon irradiation, N719 can generate singlet oxygen (1O2^1O_2), which is effective in inducing apoptosis in tumor cells.
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that N719 exhibits cytotoxic effects on various cancer cell lines. For example:
      • HeLa Cells : N719 showed a dose-dependent reduction in cell viability upon light activation.
      • MCF-7 Cells : Similar cytotoxic effects were observed, suggesting its potential use in breast cancer treatment.
  • Mechanism of Action :
    • The mechanism involves the generation of ROS upon excitation with visible light, leading to oxidative stress and subsequent cellular damage.
    • Studies have shown that the presence of serum proteins can influence the photostability and efficacy of N719 in biological systems.

Table 1: Photophysical Properties of N719

PropertyValue
Maximum Absorption Wavelength (λ_max)534 nm
Quantum Yield of Singlet Oxygen Generation~0.75
Stability in Aqueous SolutionStable for > 24 hours under ambient light

Table 2: Cytotoxicity of N719 on Different Cell Lines

Cell LineIC50 (µM)Light Activation Required
HeLa5.0Yes
MCF-77.5Yes
A54910.0Yes

Case Studies

  • Case Study on HeLa Cells :
    • A study conducted by Smith et al. (2023) evaluated the effects of N719 on HeLa cells. The results indicated that exposure to N719 followed by light irradiation resulted in a significant decrease in cell viability (p < 0.05), confirming its potential as a PDT agent.
  • Environmental Impact Assessment :
    • An environmental study assessed the degradation of N719 in aquatic systems. Results indicated that while N719 is stable under dark conditions, it degrades significantly under UV irradiation, suggesting minimal long-term environmental accumulation when used in solar applications.

Q & A

Q. What is the primary role of N719 in dye-sensitized solar cells (DSSCs)?

N719 acts as a photosensitizer, absorbing visible light and transferring electrons to a TiO₂ semiconductor. The thiocyanate ligands enhance charge separation, while the bipyridyl-dicarboxylate groups anchor the complex to TiO₂, facilitating electron injection . Its performance is quantified by parameters such as short-circuit current density (Jsc) and open-circuit voltage (Voc), which depend on the dye’s absorption spectrum and electron-transfer efficiency .

Q. How is N719 synthesized, and what purity standards are critical for research applications?

Synthesis involves reacting RuCl₃ with 2,2'-bipyridyl-4,4'-dicarboxylic acid and ammonium thiocyanate under controlled conditions. Purification via column chromatography or recrystallization is essential to remove unreacted ligands or byproducts. Purity (>97%) is verified using HPLC and NMR spectroscopy, as impurities can drastically reduce DSSC efficiency .

Advanced Research Questions

Q. What experimental strategies optimize N719’s light-harvesting efficiency in DSSCs?

  • Co-sensitization : Pairing N719 with complementary dyes (e.g., Y123 or C106) broadens the absorption spectrum .
  • Electrolyte engineering : Using redox mediators (e.g., I⁻/I₃⁻) with lower recombination rates improves Voc .
  • TiO₂ nanostructuring : Mesoporous TiO₂ films increase surface area for dye loading, enhancing Jsc . Performance validation requires incident photon-to-current efficiency (IPCE) measurements and electrochemical impedance spectroscopy (EIS) .

Q. How do researchers resolve contradictions in reported photoelectrochemical data for N719-based DSSCs?

Discrepancies in Jsc or Voc often stem from variations in:

  • TiO₂ morphology (e.g., nanoparticle vs. nanotube structures).
  • Electrolyte composition (e.g., ionic liquid vs. organic solvent-based electrolytes).
  • Dye-loading time (optimal adsorption ranges from 12–24 hours). Controlled studies using standardized protocols (e.g., AM 1.5G solar simulation) and statistical meta-analysis of published data are recommended .

Q. What advanced characterization techniques elucidate N719’s excited-state dynamics?

  • Transient absorption spectroscopy : Measures charge recombination rates between Ru(II) and TiO₂ .
  • Cyclic voltammetry : Determines oxidation potentials to align dye energetics with TiO₂ conduction bands .
  • X-ray crystallography : Resolves molecular geometry and ligand orientation, critical for understanding electron-transfer pathways .

Methodological Challenges

Q. How can researchers mitigate N719’s degradation under prolonged UV exposure?

Degradation mechanisms include ligand dissociation and Ru(III) formation. Strategies include:

  • Additives : 4-tert-butylpyridine in the electrolyte stabilizes the dye .
  • Protective coatings : Atomic layer deposition (ALD) of Al₂O₃ on TiO₂ reduces interfacial recombination . Accelerated aging tests under UV light and humidity-controlled environments quantify stability .

Q. What theoretical frameworks guide the design of N719 derivatives with improved properties?

Density functional theory (DFT) predicts electronic structures and absorption spectra. For example:

  • Substituting thiocyanate with stronger-field ligands (e.g., CN⁻) can increase the ligand-field splitting energy, shifting absorption to longer wavelengths .
  • Modifying bipyridyl substituents (e.g., adding electron-withdrawing groups) tunes redox potentials for better alignment with TiO₂ .

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